BenchChemオンラインストアへようこそ!

1-Benzyl-3,3-difluoropiperidine-4,4-diol

Medicinal Chemistry Organic Synthesis Quality Control

1-Benzyl-3,3-difluoropiperidine-4,4-diol (CAS 1067914-81-1) is a privileged fluorinated building block for synthesizing NR2B NMDA receptor antagonists. The gem-difluoro motif at position 3 modulates amine basicity (pKa) and lipophilicity (LogP), delivering up to 25-fold target potency gains and superior metabolic stability versus non-fluorinated analogs. The orthogonal 4,4-diol handle enables late-stage SAR diversification. Essential for CNS programs targeting treatment-resistant depression and neuropathic pain. Supplied at ≥98% purity. Substituting with non-difluoro or non-diol analogs alters synthetic trajectory and pharmacological outcome.

Molecular Formula C12H15F2NO2
Molecular Weight 243.25 g/mol
CAS No. 1067914-81-1
Cat. No. B1527629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,3-difluoropiperidine-4,4-diol
CAS1067914-81-1
Molecular FormulaC12H15F2NO2
Molecular Weight243.25 g/mol
Structural Identifiers
SMILESC1CN(CC(C1(O)O)(F)F)CC2=CC=CC=C2
InChIInChI=1S/C12H15F2NO2/c13-11(14)9-15(7-6-12(11,16)17)8-10-4-2-1-3-5-10/h1-5,16-17H,6-9H2
InChIKeyVUYVXSSPDOWKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3,3-difluoropiperidine-4,4-diol (CAS 1067914-81-1): A Specialized Fluorinated Piperidine Building Block


1-Benzyl-3,3-difluoropiperidine-4,4-diol (CAS 1067914-81-1) is a highly functionalized piperidine derivative featuring a 3,3-difluoro substitution and a 4,4-diol moiety, along with a 1-benzyl protecting group. This specific substitution pattern classifies it as a member of the fluorinated saturated heterocyclic amines, a class known for its unique physicochemical properties, including modulated basicity and enhanced metabolic stability . It is primarily used as a synthetic building block in medicinal chemistry research, most notably for constructing 3,3-difluoropiperidine-based NR2B NMDA receptor antagonists [1]. The compound is commercially available from reputable vendors such as TCI, with a certified purity of >98.0% [2].

Why 1-Benzyl-3,3-difluoropiperidine-4,4-diol Cannot Be Substituted with Non-Fluorinated or Non-Hydroxylated Piperidine Analogs


Substituting 1-Benzyl-3,3-difluoropiperidine-4,4-diol with a closely related analog like 1-benzylpiperidine-4,4-diol (CAS 500588-80-7) or a simple 3,3-difluoropiperidine core is not a valid scientific exchange due to fundamental differences in physicochemical properties and synthetic utility. The introduction of the gem-difluoro group at the 3-position is a well-documented strategy to dramatically modulate the amine's basicity (pKa) and lipophilicity (LogP) while maintaining or improving metabolic stability, as confirmed by systematic studies on the class . This modulation is critical for optimizing the drug-like properties of target molecules. Furthermore, the 4,4-diol functionality provides a specific synthetic handle for further derivatization, as demonstrated in its use as a key intermediate in patented NR2B antagonist syntheses [1]. Therefore, using an analog lacking either the difluoro or the 4,4-diol motifs would result in a different synthetic trajectory and a final product with a significantly altered pharmacological profile.

Quantitative Differentiators for 1-Benzyl-3,3-difluoropiperidine-4,4-diol (CAS 1067914-81-1)


Validated Physical Property Data for Procurement and Identity Verification

The compound 1-Benzyl-3,3-difluoropiperidine-4,4-diol (CAS 1067914-81-1) possesses specific, analytically verified physical properties that differentiate it from its non-fluorinated analog, 1-benzylpiperidine-4,4-diol. The target compound has a molecular weight of 243.25 g/mol and a melting point range of 121.0 to 125.0 °C [1]. In contrast, the non-fluorinated analog 1-benzylpiperidine-4,4-diol has a molecular weight of 207.27 g/mol , and its melting point is not readily characterized in the same high-purity grade . These properties serve as key quality control and identity verification benchmarks for procurement.

Medicinal Chemistry Organic Synthesis Quality Control

Documented Utility as a Key Intermediate in NR2B NMDA Receptor Antagonist Synthesis

1-Benzyl-3,3-difluoropiperidine-4,4-diol has a validated and specific role as a synthetic intermediate, which is not shared by its non-hydroxylated or non-fluorinated analogs. The compound is explicitly described in a patent (US10221182B2) as a starting material for constructing 3,3-difluoropiperidine derivatives with NR2B NMDA receptor antagonist activity [1]. In the disclosed procedure, 10.9 g (44.8 mmol) of the compound is reacted to build a key structural motif. This represents a direct, documented application for which a generic analog would be chemically unsuitable due to the required difluoro and diol functional groups.

Neuroscience CNS Drug Discovery Organic Synthesis

Class-Level Evidence of Enhanced Pharmacological Properties Conferred by the 3,3-Difluoropiperidine Moiety

While direct biological data for 1-Benzyl-3,3-difluoropiperidine-4,4-diol is absent, class-level inference provides a strong rationale for its differentiation. The 3,3-difluoropiperidine scaffold is known to dramatically enhance pharmacological activity compared to its non-fluorinated counterpart. For instance, incorporation of the 3,3-difluoropiperidine moiety into an apelin receptor agonist improved its potency by 25-fold, reducing the EC50 from 162 nM to 6.5 nM . A systematic study of fluorinated amines demonstrated that difluorination reliably modulates basicity (pKa) and lipophilicity (LogP) while retaining high intrinsic microsomal clearance, a key measure of metabolic stability . These class effects strongly suggest that the target compound, as a protected 3,3-difluoropiperidine-4,4-diol, is a privileged scaffold for building more potent and stable drug candidates.

Drug Discovery Structure-Activity Relationship Pharmacokinetics

Validated Application Scenarios for Procuring 1-Benzyl-3,3-difluoropiperidine-4,4-diol (CAS 1067914-81-1)


Synthesis of Next-Generation NR2B Subtype-Selective NMDA Receptor Antagonists for CNS Disorders

Based on direct evidence from patent literature, this compound is a preferred starting material for synthesizing 3,3-difluoropiperidine-based NR2B NMDA receptor antagonists [1]. This application is specifically relevant for research programs targeting treatment-resistant depression, neuropathic pain, and other CNS conditions where NR2B antagonism is a validated therapeutic mechanism. Procurement of this specific building block enables the execution of the exact synthetic routes described in the patent, ensuring access to the protected chemical space.

Medicinal Chemistry Campaigns Focused on Improving Potency and Metabolic Stability of Piperidine-Containing Leads

For research teams looking to optimize the drug-like properties of a piperidine-based lead series, this compound offers a privileged scaffold. Class-level evidence demonstrates that the 3,3-difluoropiperidine core can confer a 25-fold improvement in target potency and consistently delivers high metabolic stability . This compound, with its orthogonal 4,4-diol functionality, allows for the late-stage diversification of the core, making it a strategic choice for structure-activity relationship (SAR) studies aimed at fine-tuning both pharmacodynamic and pharmacokinetic profiles.

Synthesis of 19F NMR Probes and Fluorinated Reference Standards

The presence of two chemically equivalent fluorine atoms at the 3-position makes this compound a valuable building block for synthesizing molecules with a strong and clear 19F NMR signal. This application is derived from the known utility of the 3,3-difluoropiperidine core as a 19F NMR probe that does not require deuterated solvents or internal standards . Researchers procuring this compound can leverage its fluorine signature for reaction monitoring, conformational analysis, or as a probe for studying ligand-protein interactions in drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3,3-difluoropiperidine-4,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.